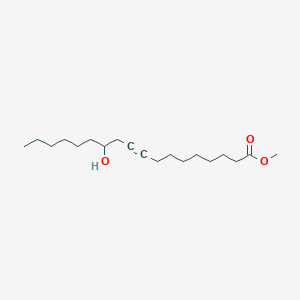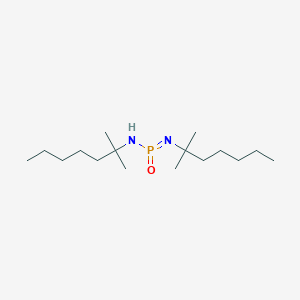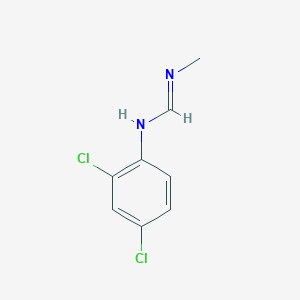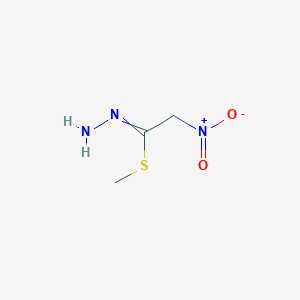
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is an organic compound that features a phenol group substituted with diphenylphosphoryl and tetramethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
2,3,5,6-tetramethylphenol+diphenylphosphoryl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The phosphoryl group can be reduced to phosphines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of tetramethylquinone derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated tetramethylphenol derivatives.
科学研究应用
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of flame retardants and other materials with enhanced thermal stability.
作用机制
The mechanism of action of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways.
相似化合物的比较
Similar Compounds
Diphenylphosphoryl azide: Used in similar synthetic applications but has different reactivity due to the presence of the azide group.
Tetramethylphenol derivatives: Share the phenol core but differ in their substituents, leading to variations in reactivity and applications.
Phosphorylated phenols: Compounds with similar phosphoryl groups but different phenolic structures.
Uniqueness
4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is unique due to the combination of the bulky diphenylphosphoryl group and the sterically hindered tetramethylphenol core
属性
CAS 编号 |
66830-43-1 |
|---|---|
分子式 |
C22H23O2P |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-diphenylphosphoryl-2,3,5,6-tetramethylphenol |
InChI |
InChI=1S/C22H23O2P/c1-15-17(3)22(18(4)16(2)21(15)23)25(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 |
InChI 键 |
VJWRDZFERXNFHF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1O)C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14461513.png)

![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)



![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)

![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
